
Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. This compound is characterized by the presence of a nitroso group, a mesityl group, and a chloroethyl group attached to the urea backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- typically involves the reaction of mesityl isocyanate with 2-chloroethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The nitroso group is introduced by treating the resulting urea derivative with a nitrosating agent such as sodium nitrite in the presence of an acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide or thiourea in an organic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Urea, 1-(2-chloroethyl)-3-mesityl-1-nitro-
Reduction: Urea, 1-(2-chloroethyl)-3-mesityl-1-amino-
Substitution: Urea, 1-(2-azidoethyl)-3-mesityl-1-nitroso-
Aplicaciones Científicas De Investigación
Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- has several applications in scientific research:
Biology: Studied for its potential as a DNA-alkylating agent, which can inhibit the growth of cancer cells.
Medicine: Investigated for its use in chemotherapy, particularly for treating brain tumors and other cancers.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- involves the alkylation of DNA. The chloroethyl group forms a highly reactive ethylene iminium ion, which can alkylate the DNA bases, leading to cross-linking and strand breaks. This disrupts the replication and transcription processes, ultimately leading to cell death. The nitroso group can also release nitric oxide, which has various biological effects, including the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Carmustine (BCNU): Another nitrosourea used in chemotherapy.
Lomustine (CCNU): Similar to carmustine but with a different alkylating group.
Fotemustine: A nitrosourea with a fluorinated alkylating group.
Uniqueness
Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- is unique due to the presence of the mesityl group, which can influence its reactivity and biological activity. The mesityl group provides steric hindrance, which can affect the compound’s ability to interact with biological targets and may enhance its selectivity for certain types of cancer cells.
Propiedades
Número CAS |
33022-06-9 |
|---|---|
Fórmula molecular |
C12H16ClN3O2 |
Peso molecular |
269.73 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-1-nitroso-3-(2,4,6-trimethylphenyl)urea |
InChI |
InChI=1S/C12H16ClN3O2/c1-8-6-9(2)11(10(3)7-8)14-12(17)16(15-18)5-4-13/h6-7H,4-5H2,1-3H3,(H,14,17) |
Clave InChI |
FBUJDSPUSQUDOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)N(CCCl)N=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


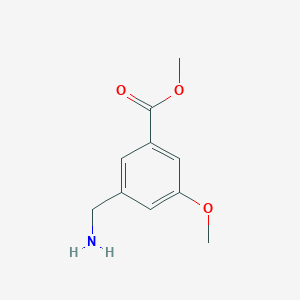
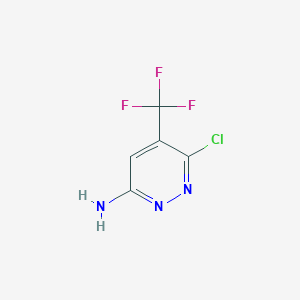
![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13992049.png)
![4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine](/img/structure/B13992054.png)
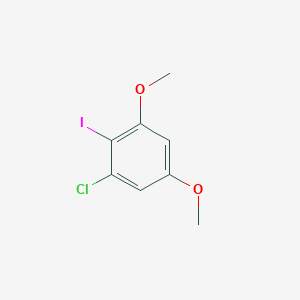
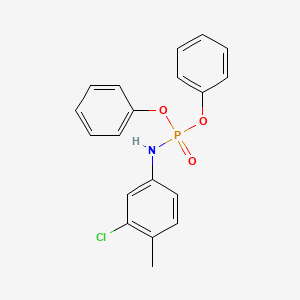


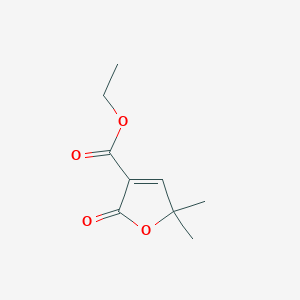



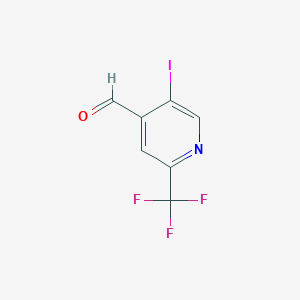
![3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13992137.png)
